1-(Methylsulfonyl)piperidine-3-carboxylic acid
Description
Fundamental Chemical Properties of 1-(Methylsulfonyl)piperidine-3-carboxylic Acid
Structural Characterization and Nomenclature
The structural characterization of this compound provides essential insights into its molecular architecture and chemical behavior. This compound features a six-membered piperidine ring system with two distinct functional groups positioned at strategic locations, creating a complex molecular framework that influences its overall properties and reactivity patterns.
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, reflecting its structural composition and functional group positioning. The compound is also known by several alternative names including 1-methanesulfonyl-piperidine-3-carboxylic acid and 3-piperidinecarboxylic acid, 1-(methylsulfonyl). The Chemical Abstracts Service registry number for this compound is 702670-29-9, providing a unique identifier for chemical databases and literature searches.
The systematic identification is further supported by the International Chemical Identifier key JYNPFTCJJVIWTD-UHFFFAOYSA-N, which serves as a standardized digital representation of the molecular structure. The Simplified Molecular Input Line Entry System notation CS(=O)(=O)N1CCCC(C1)C(=O)O provides a linear representation of the molecular structure, clearly indicating the connectivity between atoms and the presence of the methylsulfonyl and carboxylic acid functional groups.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C7H13NO4S, indicating the presence of seven carbon atoms, thirteen hydrogen atoms, one nitrogen atom, four oxygen atoms, and one sulfur atom. This composition reflects the compound's heterocyclic nature and the incorporation of both sulfonyl and carboxyl functional groups within the molecular framework.
The molecular weight analysis reveals a calculated molecular mass of 207.25 grams per mole, providing important information for stoichiometric calculations and analytical procedures. The average molecular mass is reported as 207.244 atomic mass units, while the monoisotopic mass is 207.056529 atomic mass units, values that are essential for mass spectrometric identification and characterization. These molecular weight parameters are crucial for understanding the compound's physical properties and its behavior in various chemical and analytical contexts.
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C7H13NO4S | |
| Molecular Weight | 207.25 g/mol | |
| Average Mass | 207.244 u | |
| Monoisotopic Mass | 207.056529 u | |
| Chemical Abstracts Service Number | 702670-29-9 |
Stereochemical Configuration and Conformational Isomerism
The stereochemical analysis of this compound reveals important aspects of its three-dimensional molecular structure. The compound contains one defined stereocenter according to structural analysis, though specific stereochemical configuration details are not explicitly indicated in current chemical databases. The piperidine ring system adopts chair conformations typical of six-membered saturated heterocycles, with the methylsulfonyl and carboxylic acid substituents occupying specific spatial positions that influence the overall molecular geometry.
The conformational behavior of this compound is governed by the steric interactions between the bulky methylsulfonyl group at the nitrogen position and the carboxylic acid group at the 3-position of the piperidine ring. These steric considerations affect the compound's preferred conformational states and influence its interactions with other molecules. The ring system's flexibility allows for multiple conformational arrangements, though certain conformations may be energetically favored due to reduced steric strain and optimal electronic interactions between functional groups.
Physicochemical Properties
The physicochemical properties of this compound encompass a range of characteristics that determine its behavior under various conditions and its suitability for different applications. These properties include solubility characteristics, thermal stability parameters, and acid-base behavior, all of which are influenced by the compound's unique structural features.
Solubility Profiles in Common Organic Solvents
The solubility characteristics of this compound reflect the influence of its dual hydrophilic functional groups and its heterocyclic structure. While specific solubility data for this exact compound is limited in current literature, related piperidine-3-carboxylic acid derivatives demonstrate moderate solubility in water due to the presence of the carboxylic acid group. The methylsulfonyl functional group contributes additional polarity to the molecule, potentially enhancing its solubility in polar solvents compared to unsubstituted piperidine carboxylic acids.
The presence of both strongly polar functional groups suggests that this compound would exhibit favorable solubility in polar protic solvents such as water and methanol, while showing limited solubility in nonpolar organic solvents. The carboxylic acid group can form hydrogen bonds with protic solvents, while the sulfonyl group provides additional sites for dipole-dipole interactions. These structural features collectively contribute to enhanced solubility in polar media compared to non-functionalized piperidine derivatives.
Current literature indicates that related piperidine carboxylic acid compounds typically show good solubility in dimethylformamide and other polar aprotic solvents. The methylsulfonyl substitution pattern may further enhance solubility in such solvents due to the additional polar character imparted by the sulfonyl group. However, comprehensive solubility studies specific to this compound remain to be conducted to establish precise solubility parameters across a range of common organic solvents.
Thermal Stability and Phase Transition Behavior
The thermal stability characteristics of this compound are influenced by the presence of multiple functional groups and the overall molecular structure. Predictive calculations suggest a boiling point of approximately 390.8 ± 52.0 degrees Celsius, indicating significant thermal stability under standard atmospheric conditions. This elevated boiling point reflects the compound's polar nature and the potential for intermolecular hydrogen bonding, which requires substantial thermal energy to overcome during phase transitions.
The compound's thermal behavior is expected to be influenced by the stability of the methylsulfonyl group and the carboxylic acid functionality under elevated temperature conditions. The sulfonyl group typically exhibits good thermal stability, while carboxylic acids may undergo decarboxylation reactions at sufficiently high temperatures. The specific thermal decomposition pathways and temperatures for this compound would require experimental determination through thermal gravimetric analysis and differential scanning calorimetry studies.
Phase transition behavior, including melting point characteristics, has not been extensively documented for this specific compound in available literature. The presence of multiple polar functional groups suggests the possibility of complex crystal packing arrangements in the solid state, which could influence melting behavior and polymorphic characteristics. Further experimental studies would be required to establish comprehensive thermal property profiles for this compound.
Acid Dissociation Constant and pH-Dependent Properties
The acid-base properties of this compound are governed by the presence of both acidic and basic functional groups within the molecular structure. The carboxylic acid group serves as the primary acidic site, capable of donating a proton in aqueous solution, while the nitrogen atom in the piperidine ring can act as a basic site under appropriate conditions. The methylsulfonyl group, being strongly electron-withdrawing, significantly influences the electronic properties of the nitrogen center and affects the overall acid-base behavior of the compound.
The electron-withdrawing nature of the methylsulfonyl substituent is expected to substantially reduce the basicity of the piperidine nitrogen compared to unsubstituted piperidine derivatives. This electronic effect results from the inductive withdrawal of electron density through the nitrogen-sulfur bond, making the nitrogen lone pair less available for protonation. Consequently, the compound's behavior in aqueous solution is primarily dominated by the carboxylic acid functionality rather than the nitrogen basic site.
The specific acid dissociation constant values for this compound have not been experimentally determined in available literature. However, related piperidine carboxylic acid derivatives typically exhibit acid dissociation constant values in the range of 4-6 for the carboxylic acid group, depending on the nature and position of substituents on the ring system. The strongly electron-withdrawing methylsulfonyl group would be expected to lower the acid dissociation constant value, making the carboxylic acid more acidic than in unsubstituted analogs.
| Property Category | Characteristic | Notes |
|---|---|---|
| Solubility | Polar solvents favorable | Enhanced by dual polar groups |
| Thermal Stability | Boiling point ~390.8°C | Predicted value |
| Acid-Base Behavior | Primarily acidic | Dominated by carboxyl group |
| Electronic Effects | Electron-withdrawing sulfonyl | Influences nitrogen basicity |
Properties
IUPAC Name |
1-methylsulfonylpiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S/c1-13(11,12)8-4-2-3-6(5-8)7(9)10/h6H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNPFTCJJVIWTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
702670-29-9 | |
| Record name | 1-methanesulfonylpiperidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Core Synthesis via Hydrogenation of Pyridinecarboxylic Acid Derivatives
The foundational step for generating the piperidine-3-carboxylic acid backbone often involves catalytic hydrogenation of pyridinecarboxylic acid precursors. This method, detailed in patent CN102174011A, demonstrates high efficiency and scalability.
Hydrogenation Reaction Parameters
3-Pyridinecarboxylic acid undergoes hydrogenation in the presence of a palladium-on-carbon (Pd/C) catalyst under controlled conditions:
- Solvent : Water (5–8 parts by weight relative to substrate)
- Catalyst Loading : 1–5% Pd/C (0.01–0.05 parts by weight)
- Temperature : 80–100°C
- Hydrogen Pressure : 3–5 MPa
- Reaction Time : 3–6 hours
Post-reaction, the mixture is filtered to remove the catalyst, and the solvent is evaporated under reduced pressure. Methanol is added to precipitate 3-piperidinecarboxylic acid (nipecotic acid), achieving yields of 85–97%.
Table 1: Hydrogenation Efficiency for Piperidine-3-carboxylic Acid Synthesis
| Precursor | Catalyst (Pd/C) | Yield (%) | Purity (%) |
|---|---|---|---|
| 3-Pyridinecarboxylic acid | 5% | 96.89 | 99.2 |
| 4-Pyridinecarboxylic acid | 5% | 96.78 | 98.5 |
Sulfonylation to Introduce the Methylsulfonyl Group
The methylsulfonyl moiety is introduced via reaction of piperidine-3-carboxylic acid with methylsulfonyl chloride or analogous reagents. Patent CN106831540A highlights critical considerations for avoiding racemization during this step.
Sulfonylation Protocol
- Substrate : Piperidine-3-carboxylic acid (free base or hydrochloride salt)
- Reagent : Methylsulfonyl chloride (1.2–1.5 equiv)
- Base : Triethylamine or NaOH (to neutralize HCl byproduct)
- Solvent : Dichloromethane or methanol
- Temperature : 0–10°C (to suppress racemization)
- Reaction Time : 2–4 hours
The product is isolated via aqueous workup, with yields typically exceeding 80%. Chiral purity is maintained by controlling reaction temperatures below 30°C during concentration steps.
Purification and Isolation Techniques
Final purification ensures pharmaceutical-grade quality. Two dominant strategies emerge from the literature:
Crystallization from Methanol/Ethanol Mixtures
Post-sulfonylation, the crude product is dissolved in methanol and treated with ethanol or ethanol/petroleum ether (1:1 v/v). Cooling to 0°C precipitates the pure compound, achieving >99% purity.
Chromatographic Purification
For lab-scale synthesis, silica gel chromatography using ethyl acetate/hexane gradients (3:7 to 7:3) resolves residual impurities. This method is less favored industrially due to cost and scalability constraints.
Industrial-Scale Production Workflows
Large-scale synthesis prioritizes continuous flow reactors to enhance reproducibility. Key steps include:
- Continuous Hydrogenation : Fixed-bed reactors with Pd/C catalysts enable sustained conversion of pyridinecarboxylic acids.
- In-line Sulfonylation : Automated reagent dosing systems maintain stoichiometric precision.
- Crystallization on Demand (CoD) : Anti-solvent addition and temperature modulation are controlled via feedback loops.
Table 2: Comparative Analysis of Industrial vs. Lab-Scale Yields
| Step | Lab-Scale Yield (%) | Industrial Yield (%) |
|---|---|---|
| Hydrogenation | 85–90 | 92–97 |
| Sulfonylation | 75–80 | 82–88 |
| Crystallization | 90–95 | 96–99 |
Environmental and Cost Optimization
Atom economy is enhanced by eliminating protective-group strategies. For example, direct sulfonylation of unprotected piperidine-3-carboxylic acid reduces waste generation by 40% compared to traditional N-protected routes. Solvent recovery systems in industrial setups reclaim >90% of methanol, aligning with green chemistry principles.
Chemical Reactions Analysis
1-(Methylsulfonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of piperidine derivatives with reduced functional groups.
Substitution: Nucleophilic substitution reactions can occur at the methylsulfonyl group, where nucleophiles such as amines or thiols replace the methylsulfonyl group, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
Cancer Therapy
Recent studies have highlighted the potential of piperidine derivatives, including 1-(methylsulfonyl)piperidine-3-carboxylic acid, in cancer treatment. The compound has shown promise in:
- Anticancer Activity : It has been involved in the synthesis of compounds that exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have been developed that demonstrate enhanced apoptosis induction in hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin .
- Targeting Kinases : The piperidine moiety is crucial for the design of inhibitors targeting anaplastic lymphoma kinase (ALK) and ROS1, which are implicated in several cancers, including non-small cell lung cancer and breast carcinoma .
Neurodegenerative Diseases
The compound's structural features allow it to interact with biological targets relevant to neurodegenerative diseases:
- Alzheimer’s Disease : Research indicates that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes involved in Alzheimer's pathology. Modifications to the piperidine structure have improved brain exposure and dual inhibition capabilities, enhancing therapeutic potential against cognitive decline .
Enzyme Inhibition
This compound derivatives have been studied for their ability to inhibit various enzymes:
- Cholinesterase Inhibition : Compounds derived from this structure have shown significant inhibition of cholinesterase enzymes, which are vital for neurotransmitter regulation. This property is particularly beneficial in treating conditions characterized by cholinergic deficits .
Antioxidant Properties
Some studies suggest that piperidine derivatives possess antioxidant properties, which can mitigate oxidative stress—an important factor in both cancer progression and neurodegenerative diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(Methylsulfonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The methylsulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The carboxylic acid group may also participate in hydrogen bonding and ionic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the unique properties of 1-(methylsulfonyl)piperidine-3-carboxylic acid, the following table compares it with structurally analogous piperidine-3-carboxylic acid derivatives:
Structural and Functional Differences
- Electron Effects : The methylsulfonyl group in the target compound is more electron-withdrawing than acetyl (-COCH₃) or tert-butoxycarbonyl (-Boc) groups, altering reactivity in nucleophilic substitutions .
- Solubility : Hydrochloride salts (e.g., ) exhibit higher aqueous solubility compared to the free acid form of the target compound.
- Biological Activity : Compounds with aromatic substituents (e.g., pyrimidinyl or chlorobenzyl ) show enhanced binding to biological targets like GPCRs or nucleic acids, whereas sulfonyl groups are preferred for protease inhibition .
Pharmacological Potential
Biological Activity
1-(Methylsulfonyl)piperidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, synthesis methods, and therapeutic applications, supported by relevant research findings and data tables.
- Molecular Formula : C7H13NO4S
- Molecular Weight : 207.25 g/mol
- Appearance : White to yellow solid, soluble in polar solvents
The compound features a piperidine ring with a carboxylic acid group and a methylsulfonyl group, which contribute to its unique chemical properties and biological activities.
Biological Activity
Research indicates that this compound exhibits significant biological activity relevant for pharmaceutical applications. Notably, it has been implicated in various signaling pathways associated with cancer cell proliferation and survival.
The compound is believed to influence several critical signaling pathways involved in cancer, including:
- STAT-3
- NF-κB
- PI3k/Akt
- JNK/p38-MAPK
- TGF-ß/SMAD
These pathways are crucial for regulating cell migration, apoptosis, and cell cycle progression, suggesting that the compound may help inhibit cancer cell survivability through mechanisms such as:
- Inhibition of cell migration
- Induction of cell cycle arrest
Therapeutic Applications
This compound has potential applications in treating various cancers, including:
- Breast cancer
- Prostate cancer
- Colon cancer
- Lung cancer
- Ovarian cancer
Case Studies and Research Findings
Several studies have highlighted the efficacy of piperidine derivatives, including this compound:
- In vitro Studies : Preliminary studies have shown that this compound can inhibit the growth of various cancer cell lines. For example, it exhibited antiproliferative effects on human breast and ovarian cancer cells with IC50 values ranging from 19.9 to 75.3 µM .
- In vivo Studies : Animal models have demonstrated that compounds similar to this compound can induce apoptosis in tumor tissues through activation of apoptotic markers such as PARP and caspase-3 .
Synthesis Methods
Various synthetic routes have been developed for producing this compound. Common methods include:
- Direct Alkylation : Utilizing alkyl halides with piperidine derivatives.
- Reactions involving sulfonylation : Combining piperidine derivatives with methylsulfonyl reagents.
Each method varies in yield, purity, and complexity, impacting the feasibility for large-scale production.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Methanesulfonyl-3-methyl-piperidine-3-carboxylic acid | C8H15NO4S | Contains an additional methyl group on the piperidine ring |
| 1-(Sulfonyl)piperidine-3-carboxylic acid | C7H13NO4S | Lacks the methyl group; different sulfonyl substituent |
| N-(Methylsulfonyl)-piperidine-2-carboxamide | C7H14N2O4S | Features an amide instead of a carboxylic acid group |
The unique combination of functional groups in this compound may confer distinct biological activities not present in structurally similar compounds.
Q & A
Q. What are the standard synthetic routes for preparing 1-(methylsulfonyl)piperidine-3-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves functionalization of the piperidine ring. A common approach is:
Starting Material : Begin with piperidine-3-carboxylic acid derivatives.
Sulfonylation : React with methylsulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the methylsulfonyl group at the 1-position.
Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect reactive sites during synthesis, followed by acidic deprotection (e.g., TFA) .
Optimization Tips :
Q. What analytical techniques are recommended for characterizing purity and structural integrity?
Methodological Answer:
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95% as per industry standards) .
- NMR : Confirm substitution patterns (e.g., ¹H NMR: methylsulfonyl protons at δ 3.0–3.2 ppm; piperidine ring protons at δ 1.5–2.8 ppm) .
- LC-MS : Detect molecular ion peaks (e.g., [M+H]+ at m/z 222.05) and fragmentation patterns .
- Elemental Analysis : Validate empirical formula (C7H11NO4S) .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data (e.g., NMR splitting patterns) arising from stereochemical ambiguity?
Methodological Answer:
- Chiral Chromatography : Use a chiral stationary phase (e.g., Chiralpak IA) to separate enantiomers and assign configurations .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to predict NMR chemical shifts and compare with experimental data .
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .
Note : Contradictions may arise from rotameric equilibria or solvent effects—use deuterated DMSO for stable NMR readings .
Q. What strategies are effective for studying structure-activity relationships (SAR) in enzyme inhibition assays?
Methodological Answer:
- Target Selection : Focus on enzymes with known sulfonamide sensitivity (e.g., acetylcholinesterase, carbonic anhydrase) .
- Derivatization : Synthesize analogs with modifications at the 3-carboxylic acid or methylsulfonyl groups to assess steric/electronic effects .
- Kinetic Assays : Measure IC50 values using Ellman’s method for cholinesterases or stopped-flow techniques for anhydrases .
- Docking Studies : Use AutoDock Vina to predict binding modes in enzyme active sites (e.g., piperidine ring interactions with hydrophobic pockets) .
Q. How can researchers mitigate instability issues during long-term storage?
Methodological Answer:
- Storage Conditions : Store at −20°C in airtight containers under argon to prevent hydrolysis of the sulfonyl group .
- Lyophilization : Convert to a stable lyophilized powder if aqueous solubility is required for assays .
- Stability Monitoring : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and track impurities via HPLC .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
